
Pyridine, 3-silyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-silyl-: is a derivative of pyridine where a silyl group is attached to the third position of the pyridine ring Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Lithiation and Silylation: One common method for preparing 3-silylpyridine involves the lithiation of pyridine followed by silylation.
Direct C-H Silylation: Another method involves the direct C-H silylation of pyridine using a rhodium-aluminum complex.
Industrial Production Methods: Industrial production of 3-silylpyridine may involve large-scale lithiation and silylation processes, utilizing continuous flow reactors to maintain low temperatures and control reaction conditions efficiently. The choice of reagents and catalysts can be optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Silylpyridine can undergo oxidation reactions, often leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can convert 3-silylpyridine to various reduced forms, such as dihydropyridines.
Substitution: The silyl group in 3-silylpyridine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are commonly employed.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3-Silylpyridine is used as an intermediate in the synthesis of more complex pyridine derivatives. Its unique reactivity makes it valuable in cross-coupling reactions and other organic transformations .
Biology and Medicine: Pyridine derivatives, including 3-silylpyridine, are explored for their potential pharmacological activities. They can serve as building blocks for drug molecules with applications in treating various diseases .
Industry: In the industrial sector, 3-silylpyridine is used in the production of agrochemicals and materials science. Its ability to undergo various chemical transformations makes it a versatile compound in manufacturing processes .
Mécanisme D'action
The mechanism of action of 3-silylpyridine in chemical reactions often involves the activation of the pyridine ring through the silyl group. The silyl group can stabilize reaction intermediates and facilitate the formation of new bonds. In biological systems, pyridine derivatives can interact with enzymes and receptors, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Silylpyridine: Similar to 3-silylpyridine but with the silyl group at the second position. It exhibits different reactivity due to the position of the silyl group.
4-Silylpyridine: The silyl group is at the fourth position, leading to distinct chemical properties and applications.
Uniqueness: 3-Silylpyridine is unique due to its specific reactivity patterns and the ability to undergo selective transformations. Its position-specific silylation offers advantages in synthesizing complex molecules with precise functionalization .
Propriétés
Numéro CAS |
213602-72-3 |
|---|---|
Formule moléculaire |
C5H4NSi |
Poids moléculaire |
106.18 g/mol |
InChI |
InChI=1S/C5H4NSi/c7-5-2-1-3-6-4-5/h1-4H |
Clé InChI |
UFMRQJWYXLCEGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


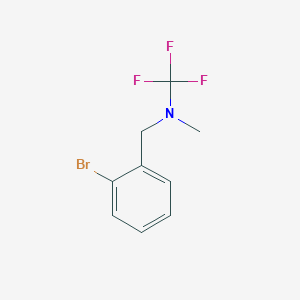
![(7-Methoxybenzo[b]thiophen-3-yl)methanol](/img/structure/B13963003.png)
![[(1R,4R)-3,3-dimethyl-2-methylidene-1-bicyclo[2.2.1]heptanyl] thiocyanate](/img/structure/B13963006.png)

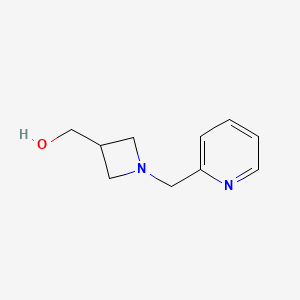
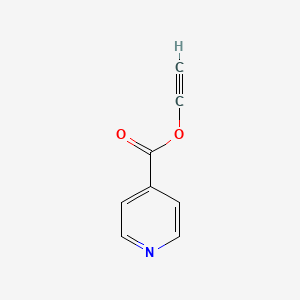
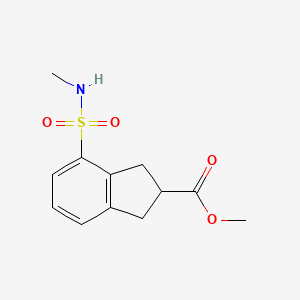
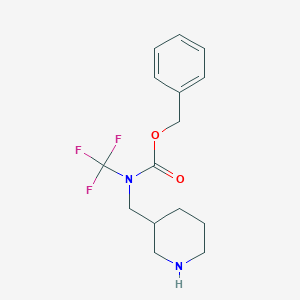
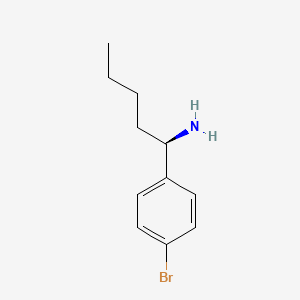
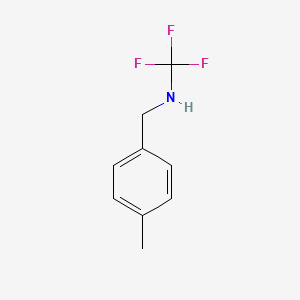
![[(4R,4aR,5R,7aS,12bS)-9-methoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-5-yl] acetate](/img/structure/B13963055.png)
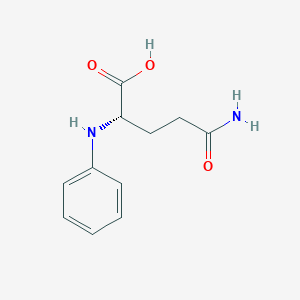
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B13963081.png)

